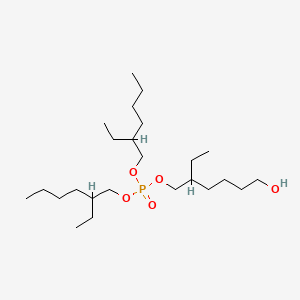
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-ethyl-6-hydroxyhexanol . The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems . The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the phosphate.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include different phosphates, reduced phosphates, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mecanismo De Acción
The mechanism of action of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate involves its interaction with molecular targets and pathways in biological systems . It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate include:
Tris(2-ethylhexyl) Phosphate: A precursor and related compound used as a flame retardant.
Di(2-ethylhexyl)phosphoric acid: Another organophosphate with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . Its ability to act as both a plasticizer and a flame retardant makes it valuable in various industrial applications. Additionally, its potential biological activities and interactions with biomolecules set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C24H51O5P |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) (2-ethyl-6-hydroxyhexyl) phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-15-22(8-3)19-27-30(26,28-20-23(9-4)16-12-7-2)29-21-24(10-5)17-13-14-18-25/h22-25H,6-21H2,1-5H3 |
Clave InChI |
AVHDWZNXZPIZCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















